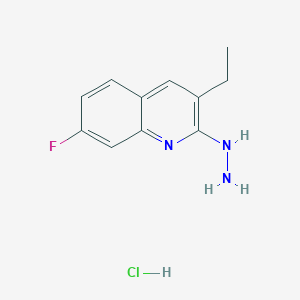

BBrCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a very reactive golden yellow gas with a boiling point of 5 °C and a melting point of -66 °C . Bromine monochloride is a strong oxidizing agent and is used in various industrial and scientific applications.

Métodos De Preparación

Bromine monochloride is not commercially available in its pure form due to its instability and tendency to decompose into elemental bromine and chlorine. it can be generated through several methods:

-

Synproportionation Reaction: : This traditional method involves a reaction sequence in a mixture of potassium bromate, potassium bromide, and hydrochloric acid . The reaction equations are as follows: [ \text{KBrO}_3 + 5\text{KBr} + 6\text{HCl} \rightarrow 3\text{Br}_2 + 3\text{KCl} + 3\text{H}_2\text{O} ] [ \text{Br}_2 + \text{Cl}_2 \rightarrow 2\text{BrCl} ]

-

DBDMH Method: : A more recent method involves the addition of dibromodimethylhydantoin (DBDMH) into aqueous hydrochloric acid. This method is straightforward, safe, and clean, avoiding tedious reagent pre-cleaning and excessive vapor evolution .

Análisis De Reacciones Químicas

Bromine monochloride undergoes various chemical reactions, primarily due to its strong oxidizing properties:

Addition: Bromine monochloride can add to double bonds in alkenes, forming dibromo compounds.

Common reagents and conditions for these reactions include aqueous solutions, controlled temperatures, and specific catalysts depending on the desired reaction.

Aplicaciones Científicas De Investigación

Bromine monochloride has several scientific research applications:

Analytical Chemistry: It is used to determine low levels of mercury by oxidizing mercury in samples to its +2 state.

Industrial Disinfectant: Bromine monochloride is used as an algaecide, fungicide, and disinfectant in industrial recirculating cooling water systems.

Battery Chemistry: It is added to some types of lithium-thionyl chloride batteries to increase voltage and energy density.

Environmental Studies: Bromine monochloride is used in the preparation and preservation of samples for the quantification of trace mercury in environmental studies.

Mecanismo De Acción

The mechanism of action of bromine monochloride involves its strong oxidizing properties. It reacts with various substrates by accepting electrons, thereby oxidizing the substrate. In the case of mercury analysis, bromine monochloride oxidizes mercury to its +2 state, preventing the reduction of mercury to its volatile elemental form . This oxidation process involves the gradual degradation of organic matrices and the stabilization of mercury in the aqueous solution.

Comparación Con Compuestos Similares

Bromine monochloride can be compared with other interhalogen compounds such as iodine monochloride (ICl) and bromine trifluoride (BrF3):

Iodine Monochloride (ICl): Iodine monochloride consists of red transparent crystals that melt at 27.2 °C.

Bromine Trifluoride (BrF3): Bromine trifluoride is a powerful fluorinating agent and is used in the synthesis of uranium hexafluoride (UF6) in the nuclear industry.

Bromine monochloride is unique due to its specific applications in mercury analysis and its role as an industrial disinfectant, which are not shared by all interhalogen compounds.

Similar Compounds

- Iodine monochloride (ICl)

- Bromine trifluoride (BrF3)

- Chlorine trifluoride (ClF3)

These compounds share similar properties as strong oxidizing agents and have various industrial and scientific applications.

Propiedades

Número CAS |

74930-79-3 |

|---|---|

Fórmula molecular |

BBrCl |

Peso molecular |

126.17 g/mol |

InChI |

InChI=1S/BBrCl/c2-1-3 |

Clave InChI |

QNZKEYXZEFCOMR-UHFFFAOYSA-N |

SMILES canónico |

[B](Cl)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)

![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756949.png)